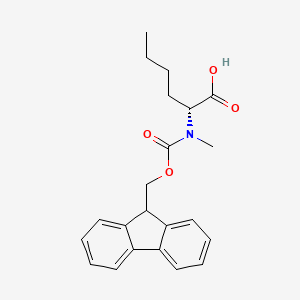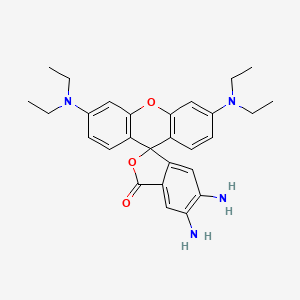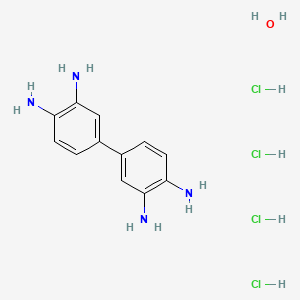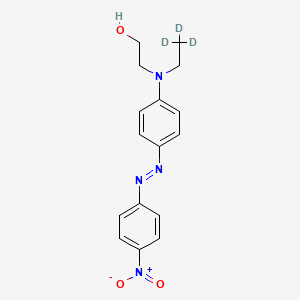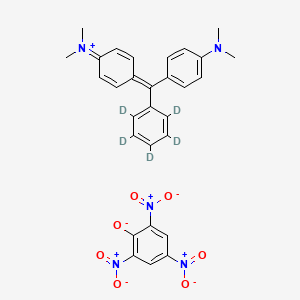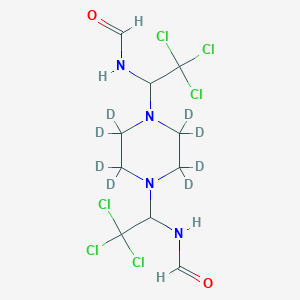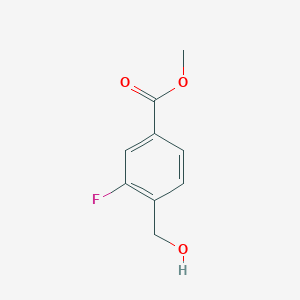
Methyl 3-fluoro-4-(hydroxymethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-fluoro-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol . It is a pale-yellow to yellow-brown solid that is typically stored in a refrigerator to maintain its stability . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-(hydroxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
Methyl 3-fluoro-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-fluoro-4-(carboxymethyl)benzoic acid.
Reduction: 3-fluoro-4-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 3-fluoro-4-(hydroxymethyl)benzoate has several applications in scientific research:
作用機序
The mechanism of action of methyl 3-fluoro-4-(hydroxymethyl)benzoate depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Methyl 4-fluorobenzoate: Similar in structure but lacks the hydroxymethyl group.
Methyl 3-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom.
Methyl 4-(hydroxymethyl)benzoate: Similar but lacks the fluorine atom.
Uniqueness
Methyl 3-fluoro-4-(hydroxymethyl)benzoate is unique due to the presence of both a fluorine atom and a hydroxymethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets. The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical research .
特性
IUPAC Name |
methyl 3-fluoro-4-(hydroxymethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMYSTHNPDGPNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586350 |
Source


|
| Record name | Methyl 3-fluoro-4-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937636-18-5 |
Source


|
| Record name | Methyl 3-fluoro-4-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
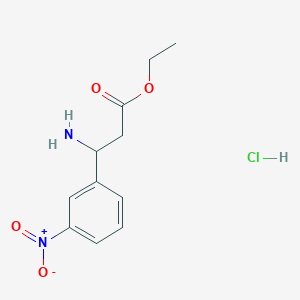
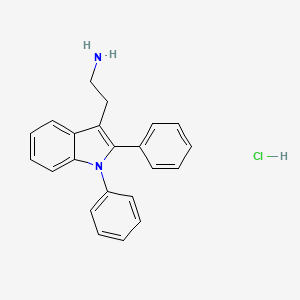
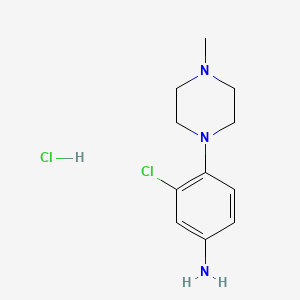

![methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1357167.png)
